molecular formula C22H25FN4O4 B2877214 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 1226457-98-2

4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide

Cat. No. B2877214
CAS RN: 1226457-98-2
M. Wt: 428.464
InChI Key: DNJXIARWUFZDHT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, carboxamide, ethyl, fluorobenzyl, and piperazine . These groups could contribute to the compound’s properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperazine ring. The presence of the dioxole and fluorobenzyl groups could potentially influence the compound’s conformation and intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxamide, dioxole, and fluorobenzyl groups. These groups could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the dioxole and fluorobenzyl groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

The compound 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide, due to its complex structure, is likely involved in the synthesis of various heterocyclic compounds with potential biological activities. Research has focused on synthesizing novel compounds with this structure for their potential use as anti-inflammatory, analgesic agents, and antimicrobial activities. For instance, compounds have been synthesized for their COX-1/COX-2 inhibitory properties, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Activities

Compounds containing the piperazine carboxamide structure have been investigated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains. The synthesis approach often involves microwave-assisted techniques to create hybrid molecules containing this structure, which are then tested for their biological activities (Başoğlu et al., 2013). Moreover, the design and synthesis of thiazole-aminopiperidine hybrid analogues have shown promise as Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).

Synthesis and Evaluation for Antitubercular Activity

Further research into the synthesis of benzofuran and benzo[d]isothiazole derivatives incorporating the piperazine carboxamide structure has been conducted to explore their potential as DNA GyrB inhibitors against Mycobacterium tuberculosis, highlighting the continued interest in developing novel therapeutics against infectious diseases (Reddy et al., 2014).

Structural and Photophysical Studies

Structural and photophysical studies of compounds containing the piperazine carboxamide structure, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, have been conducted to understand their conformational properties and potential applications in material science or as intermediates in further chemical syntheses (Faizi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it could interact with biological targets in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

Future research on this compound could focus on exploring its potential applications, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

4-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c23-18-4-1-16(2-5-18)14-25-22(29)27-11-9-26(10-12-27)8-7-24-21(28)17-3-6-19-20(13-17)31-15-30-19/h1-6,13H,7-12,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJXIARWUFZDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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